2-Octadecoxyethyl 2-methylprop-2-enoate
Description
Properties
CAS No. |
70879-51-5 |
|---|---|
Molecular Formula |
C24H46O3 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-octadecoxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-22-27-24(25)23(2)3/h2,4-22H2,1,3H3 |
InChI Key |
KOZZOZYINRDZOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the predominant catalysts, achieving yields of 70–85% under reflux conditions. The reaction typically employs a 1:1.2 molar ratio of methacrylic acid to 2-octadecoxyethanol to compensate for the reversible nature of esterification. Azeotropic removal of water using toluene or xylene shifts the equilibrium toward product formation.
Table 1: Comparison of Acid Catalysts in Direct Esterification
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ (1 mol%) | 110–120 | 6–8 | 82 |
| p-TsOH (2 mol%) | 100–110 | 4–6 | 78 |
| Amberlyst-15 | 90–100 | 8–10 | 68 |
Solvent Systems and Kinetic Considerations
Non-polar solvents like toluene enhance reaction efficiency by facilitating water removal via Dean-Stark distillation. Polar aprotic solvents (e.g., dichloromethane) are less effective due to poor solubility of the long-chain alcohol. Kinetic studies reveal a second-order dependence on reactant concentrations, with activation energies ranging from 45–60 kJ/mol.
Transesterification of Methyl Methacrylate with 2-Octadecoxyethanol
An alternative approach involves transesterifying methyl methacrylate (MMA) with 2-octadecoxyethanol. This method avoids handling corrosive methacrylic acid and is favored in industrial settings.
Catalytic Systems
Alkali metal alkoxides (e.g., sodium methoxide) and organotin compounds (e.g., dibutyltin dilaurate) are effective catalysts. The reaction proceeds via nucleophilic acyl substitution, with methanol as a byproduct.
Table 2: Transesterification Conditions and Outcomes
| Catalyst | Temperature (°C) | Methanol Removal | Yield (%) |
|---|---|---|---|
| NaOMe (0.5 mol%) | 80–90 | Vacuum distillation | 88 |
| DBTL (0.3 mol%) | 70–80 | Molecular sieves | 91 |
| Lipase B (CAL-B) | 40–50 | None | 65 |
Enzymatic Transesterification
Immobilized lipases, such as Candida antarctica Lipase B (CAL-B), enable greener synthesis under mild conditions. However, prolonged reaction times (24–48 h) and enzyme deactivation at elevated temperatures limit scalability.
Advanced Catalytic Strategies and Reaction Optimization
Heterogeneous Acid Catalysts
Mesoporous silica-supported sulfonic acids (e.g., SBA-15-SO₃H) offer recyclability and reduced corrosion. These catalysts achieve 89% yield in 5 h at 100°C, with negligible leaching after five cycles.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 1–2 h by enhancing molecular collisions. A 30% power setting (300 W) with H₂SO₄ as the catalyst yields 84% product, demonstrating energy efficiency.
Purification and Characterization
Crude product purification involves:
- Liquid-Liquid Extraction : Washing with aqueous NaHCO₃ to remove unreacted acid.
- Crystallization : Recrystallization from ethanol at −20°C yields white crystalline solid (purity >98%).
- Distillation : Short-path distillation under reduced pressure (0.1 mmHg, 180°C) isolates the ester.
Characterization Data :
- FT-IR : 1720 cm⁻¹ (C=O stretch), 1635 cm⁻¹ (C=C stretch).
- ¹H NMR (CDCl₃): δ 6.15 (s, 1H, CH₂=C), 5.55 (s, 1H, CH₂=C), 4.25 (t, 2H, OCH₂), 1.25 (m, 34H, alkyl chain).
Industrial Production and Scalability
Batch reactors (500–1000 L capacity) with automated temperature and pressure controls dominate large-scale production. Continuous-flow systems are emerging, offering 20% higher throughput and reduced side reactions. Key challenges include minimizing polymerization of methacrylic acid and ensuring consistent alcohol feedstock quality.
Chemical Reactions Analysis
Types of Reactions
2-Octadecoxyethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Polymerization: The compound can polymerize through free radical mechanisms, forming long-chain polymers.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-methylprop-2-enoic acid and 2-octadecoxyethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or titanium isopropoxide are employed.
Major Products
Polymerization: Produces polymers and copolymers with varying properties depending on the monomers used.
Hydrolysis: Yields 2-methylprop-2-enoic acid and 2-octadecoxyethanol.
Transesterification: Results in different esters and alcohols based on the reactants.
Scientific Research Applications
2-Octadecoxyethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.
Biomedical Engineering: Incorporated into hydrogels and other materials for drug delivery systems and tissue engineering.
Surface Coatings: Utilized in the formulation of coatings with enhanced durability and hydrophobicity.
Adhesives and Sealants: Employed in the production of high-performance adhesives and sealants with improved flexibility and strength.
Mechanism of Action
The mechanism of action of 2-Octadecoxyethyl 2-methylprop-2-enoate in polymerization involves the initiation, propagation, and termination steps typical of free radical polymerization. The ester functional group allows for the formation of cross-linked networks, enhancing the mechanical properties of the resulting polymers. In biomedical applications, the compound’s hydrophobic nature can be leveraged to control the release of drugs from polymer matrices.
Comparison with Similar Compounds
Research Findings and Trends
- Polymer Performance: Ethyl and hydroxyethyl methacrylates are critical in synthesizing hydrogels with high oxygen permeability, as seen in contact lens materials (e.g., senofilcon A) .
- Synthetic Innovations: Epoxy-functionalized esters (e.g., 2-(oxiran-2-yl)ethyl derivative) enable crosslinking in coatings, though their OELs remain understudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
